molecular formula C7H8FNO2 B1444446 (5-Fluoro-2-methoxypyridin-4-yl)methanol CAS No. 1000895-80-6

(5-Fluoro-2-methoxypyridin-4-yl)methanol

Cat. No. B1444446
CAS RN: 1000895-80-6
M. Wt: 157.14 g/mol
InChI Key: GESKOFMAAHVWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-methoxypyridin-4-yl)methanol” can be represented by the SMILES notation: OCC1=CC (OC)=NC=C1F . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

(5-Fluoro-2-methoxypyridin-4-yl)methanol: is a valuable precursor in the synthesis of fluorinated pyridines, which are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of a fluorine atom can significantly alter the reactivity and electronic properties of pyridines, making them less basic and less reactive compared to their non-fluorinated counterparts .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products(5-Fluoro-2-methoxypyridin-4-yl)methanol can be used to synthesize compounds with fluorine-containing substituents on aromatic rings, which have been commercialized as active ingredients in agricultural chemicals .

Pharmaceutical Research

Fluorine atoms are frequently incorporated into pharmaceuticals to improve their efficacy and metabolic stability(5-Fluoro-2-methoxypyridin-4-yl)methanol serves as a building block for the synthesis of various fluorinated medicinal compounds, contributing to the discovery of new drugs .

Radiolabeled Compounds for Imaging

The compound can be used to create 18 F-substituted pyridines , which are of special interest as potential imaging agents in medical diagnostics. These radiolabeled compounds can be used in positron emission tomography (PET) scans to visualize biological processes in real-time .

Material Science

In material science, (5-Fluoro-2-methoxypyridin-4-yl)methanol can be utilized to synthesize fluorinated materials that exhibit unique properties such as increased resistance to solvents and thermal stability, which are valuable in various industrial applications .

Analytical Chemistry

This compound is also used in analytical chemistry for the development of new analytical methods. Its fluorinated structure allows for the creation of sensitive and selective sensors and probes that can detect various substances with high precision .

Safety and Hazards

“(5-Fluoro-2-methoxypyridin-4-yl)methanol” is intended for research use only and is not for medicinal, household or other use . Specific safety and hazard information may be available from the supplier or in the material safety data sheet .

properties

IUPAC Name

(5-fluoro-2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKOFMAAHVWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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